

Ethoxydiglycol: An In-depth Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: Diethylene Glycol Monoethyl Ether

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Executive Summary

Ethoxydiglycol (also known as **diethylene glycol monoethyl ether**, DEGEE) is a widely used solvent and penetration enhancer in the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its safety and toxicity profile, drawing from a wide range of toxicological studies. The available data indicates that ethoxydiglycol possesses a low order of acute toxicity via oral, dermal, and inhalation routes. It is not a skin sensitizer and is considered to have low mutagenic and carcinogenic potential. Mild to moderate skin and eye irritation can occur, particularly with undiluted substance. The primary toxicological concern at high doses is nephrotoxicity (kidney damage). Regulatory bodies in some regions, such as the European Union, have established concentration limits for its use in cosmetic products to ensure consumer safety, primarily addressing the potential for kidney effects and the presence of ethylene glycol as an impurity. This guide synthesizes the key quantitative data, details the methodologies of pivotal experiments, and provides visual representations of experimental workflows for a thorough understanding of ethoxydiglycol's safety profile.

Chemical and Physical Properties



Property	Value	
Chemical Name	2-(2-Ethoxyethoxy)ethanol	
INCI Name	Ethoxydiglycol	
CAS Number	111-90-0	
Molecular Formula	C6H14O3	
Molecular Weight	134.17 g/mol	
Appearance	Clear, colorless liquid	
Solubility	Miscible with water, ethanol, and many organic solvents	

Toxicological Profile

The safety of ethoxydiglycol has been evaluated through numerous toxicological studies, which are summarized in the following sections.

Acute Toxicity

Ethoxydiglycol exhibits a low order of acute toxicity across various routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>5000 mg/kg bw	[1]
LD50	Mouse	Oral	6031 mg/kg bw	[1]
LD50	Rabbit	Dermal	9143 mg/kg bw	[1]
LC50	Rat	Inhalation	>5.24 mg/L (8- hour exposure)	[1]

Irritation and Sensitization

Skin Irritation: Ethoxydiglycol is generally considered to be a mild to moderate skin irritant, with the potential for irritation increasing with concentration. In a study following OECD Guideline



404, ethoxydiglycol was found to be not irritating when applied to human skin.[1]

Ocular Irritation: Studies have shown that ethoxydiglycol can cause mild to severe eye irritation. [2]

Skin Sensitization: Ethoxydiglycol is not considered to be a skin sensitizer. Studies conducted according to OECD Guideline 406 (Buehler test) have shown no evidence of sensitization.[2]

Subchronic and Chronic Toxicity

Repeated dose toxicity studies indicate that the primary target organ for ethoxydiglycol at high doses is the kidney. A 90-day oral toxicity study in rats (OECD Guideline 408) is a key study for determining the No Observed Adverse Effect Level (NOAEL). While specific NOAELs for ethoxydiglycol from such studies are not readily available in the public domain, the European Union has restricted its use in cosmetics based on a risk assessment for kidney damage.[3]

Mutagenicity and Carcinogenicity

Mutagenicity: Ethoxydiglycol has been found to be negative in several mutagenicity studies. An in vitro mammalian cell gene mutation test (OECD 476) and an in vivo micronucleus test (OECD 474) both yielded negative results, indicating a lack of mutagenic potential.[1]

Carcinogenicity: There is no evidence to suggest that ethoxydiglycol is carcinogenic. Long-term carcinogenicity studies on ethoxydiglycol have not been identified in the reviewed literature. However, studies on the related compound, ethylene glycol, have shown no evidence of an oncogenic effect in rodents.[4]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of ethoxydiglycol has been a subject of regulatory scrutiny, largely due to the known reproductive toxicity of some other glycol ethers. However, studies on ethoxydiglycol itself have not indicated a significant risk at relevant exposure levels. A developmental toxicity study in rabbits did not show teratogenic effects. The NOAEL for developmental toxicity in this study was established, although specific values require access to the full study reports.

Experimental Protocols



Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

- Test System: Healthy, young adult albino rabbits.
- Procedure: A single dose of the test substance is applied to a small area of clipped skin. The
 application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour
 exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24,
 48, and 72 hours after patch removal. The severity of the reactions is scored.
- Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

- Test System: Healthy, young adult albino rabbits.
- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one
 eye. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
 24, 48, and 72 hours after instillation. The severity of lesions is scored.
- Endpoint: The potential for eye irritation is classified based on the severity and reversibility of the observed ocular lesions.

Skin Sensitization: Buehler Test (OECD Guideline 406)

This test is used to determine the potential of a substance to cause delayed contact hypersensitivity.



- Test System: Young, healthy adult guinea pigs.
- Induction Phase: The test substance is applied topically to a clipped area of the skin under an occlusive patch for 6 hours, once a week for three weeks.
- Challenge Phase: Two weeks after the last induction exposure, a challenge patch with the test substance is applied to a naive skin site for 24 hours.
- Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
- Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.

Mechanism of Toxicity

The primary toxicological effect of concern for ethoxydiglycol, particularly at high doses, is nephrotoxicity. While a specific signaling pathway has not been fully elucidated for ethoxydiglycol, the mechanism is believed to be related to its metabolism. Ethoxydiglycol is a diethylene glycol ether. Diethylene glycol itself is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA). HEAA is the primary metabolite responsible for the metabolic acidosis and renal tubular necrosis observed in diethylene glycol poisoning. It is plausible that ethoxydiglycol undergoes a similar metabolic pathway, leading to the formation of toxic metabolites that can damage the kidneys.

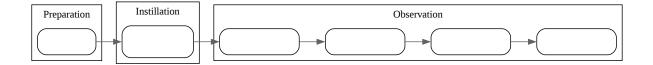
Visualizations Experimental Workflow Diagrams



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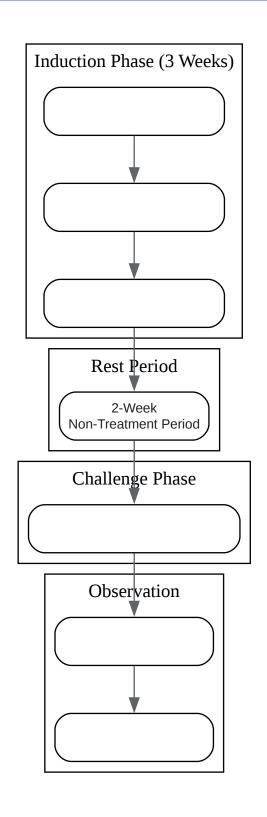
Caption: OECD 404 Acute Dermal Irritation Workflow.



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Caption: OECD 405 Acute Eye Irritation Workflow.





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Caption: OECD 406 Skin Sensitization (Buehler Test) Workflow.



Proposed Metabolic Pathway Leading to Nephrotoxicity



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Caption: Proposed metabolic pathway of ethoxydiglycol leading to nephrotoxicity.

Conclusion

Ethoxydiglycol has a well-characterized safety profile, indicating low acute toxicity and a lack of mutagenic, carcinogenic, or sensitizing properties. The primary toxicological endpoint of concern is kidney damage, which is observed at high doses and is likely related to its metabolism. The established concentration limits in cosmetic products by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) are designed to provide a sufficient margin of safety for consumers. For researchers and drug development professionals, understanding this toxicity profile is crucial for appropriate formulation design and risk assessment, ensuring the safe use of this versatile excipient.

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